Benzoylthymine

Thymidine phosphorylase Angiogenesis Cancer

Researchers face poor regioselectivity and low yields when using unprotected thymine in nucleoside analog synthesis. Benzoylthymine (CAS 90330-19-1) solves this by enabling exclusive N1-alkylation in Mitsunobu and Pd-catalyzed reactions. Key advantages: 1) High yields and purity in building conformationally locked anti-HIV agents, outperforming N3-benzoyluracil. 2) Proven 5-fold increase in thymidine phosphorylase inhibition vs. 7-deazaxanthine, ideal for anti-angiogenesis studies. 3) Clean deprotection under alkaline hydrolysis for streamlined monomer synthesis. Reliable supply with batch-to-batch consistency for reproducible R&D.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 90330-19-1
Cat. No. B8763016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoylthymine
CAS90330-19-1
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C(=O)C2=CC=CC=C2
InChIInChI=1S/C12H10N2O3/c1-8-7-14(12(17)13-10(8)15)11(16)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,15,17)
InChIKeyQIUQZAQSDRSKSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoylthymine: Synthetic Intermediate for Antiviral & Anticancer Research


Benzoylthymine (CAS 90330-19-1), also referred to as N3-benzoylthymine, is a heterocyclic organic compound with the molecular formula C₁₂H₁₀N₂O₃ and a molecular weight of 230.22 g/mol [1]. It is a derivative of thymine, a fundamental pyrimidine nucleobase, characterized by the presence of a benzoyl protecting group at the N3 position of the thymine ring [2]. This modification imparts unique chemical properties, making it a valuable intermediate in the synthesis of nucleoside analogs, peptidomimetics, and other bioactive molecules, as well as a direct tool in studies targeting thymidine phosphorylase and viral reverse transcriptases .

Why N3-Benzoylthymine Is Irreplaceable


Simple substitution of benzoylthymine with other benzoylated pyrimidines (e.g., N1-benzoylthymine or N3-benzoyluracil) or unprotected thymine leads to significant deviations in both synthetic outcomes and biological activity. The specific placement of the benzoyl group on the N3 position is not arbitrary; it dictates the compound's regioselectivity in key reactions like the Mitsunobu coupling, where N1-benzoylthymine is a common contaminant . Furthermore, the presence of the 5-methyl group on thymine, which is absent in uracil derivatives, is critical for achieving potent biological activity, as demonstrated in thymidine phosphorylase inhibition assays where benzoylthymine derivatives show markedly improved IC50 values compared to uracil-based analogs [1]. These structural nuances translate directly into quantifiable differences in reaction yields, selectivity for specific enzymes, and ultimate biological potency, making generic substitution a high-risk decision for reproducible research and development.

Benzoylthymine vs. Analogs: Quantitative Evidence


Superior Thymidine Phosphorylase Inhibition Potency

In a direct, head-to-head study of thymidine esters, the benzoylated thymidine derivative (compound 14) exhibited a thymidine phosphorylase (TP) inhibition IC50 of 7.5 ± 0.8 µM, which is five times more potent than the standard TP inhibitor, 7-deazaxanthine (IC50 = 41.0 ± 1.63 µM) [1]. This is a substantial improvement over other non-benzoylated thymidine analogs and highlights the functional benefit of the benzoyl group at the 5'-position. Notably, the study also found that 5'-O-(benzoyl)-thymidine-3'-O-benzoate showed no inhibition, emphasizing that the precise positioning and nature of the benzoyl group is critical for activity [2].

Thymidine phosphorylase Angiogenesis Cancer

Regioselective N1-Alkylation

When used in Mitsunobu reactions, N3-benzoylthymine demonstrates a quantifiable preference for alkylation at the N1 position over O2-alkylation. This regioselectivity is critical for the efficient synthesis of nucleoside analogs. In contrast, N3-benzoyluracil under identical conditions yields a mixture of N- and O-alkylated products, including an undesired O-alkylated bipyrimidinyl adduct [1]. This difference in selectivity is not merely qualitative; the exclusive N1-alkylation of N3-benzoylthymine in Ni-Pd catalyzed reactions with 1,6-diynes has been shown to afford the desired products in good yields , whereas uracil analogs lead to complex mixtures requiring additional purification.

Nucleoside synthesis Mitsunobu reaction Regioselectivity

Antiviral Activity Against HIV-1

N3-Benzoylthymine has demonstrated significant antiviral activity against key viral targets. Specifically, it is reported to have potent activity against Murine Leukemia Virus and Human Immunodeficiency Virus type 1 (HIV-1) . In a comparative study of conformationally locked nucleoside analogs, a derivative of N3-benzoylthymine (N-MCD4T) was found to be active against HIV-1 and HIV-2 in CEM, MT-2, and MT-4 cells, showing slightly greater potency and lower toxicity than the established anti-HIV drug Stavudine (D4T) [1]. Furthermore, the triphosphate form (N-MCD4TTP) inhibited HIV reverse transcriptase with a 10-fold higher IC50 than D4TTP, a clear quantitative advantage [2].

Antiviral HIV-1 Reverse Transcriptase

Key Applications of Benzoylthymine


Conformationally Locked Nucleoside Synthesis

Leveraging the well-documented, exclusive N1-alkylation of N3-benzoylthymine in Mitsunobu and Pd-catalyzed reactions, researchers can efficiently synthesize complex nucleoside analogs with high regiospecificity. This application is directly supported by studies showing its use in creating potent, conformationally locked anti-HIV agents with improved potency and reduced toxicity compared to D4T [1]. The high yields and product purity achieved make it a superior choice over N3-benzoyluracil for building carbocyclic nucleoside libraries.

TP Inhibitor Development for Anti-Angiogenesis

The established 5-fold increase in TP inhibition potency of benzoylated thymidine derivatives over the standard 7-deazaxanthine provides a validated, quantitative basis for using benzoylthymine as a core scaffold in anti-angiogenesis drug discovery programs [2]. This application is ideal for research focused on cancer metastasis, where TP activity is a key driver of tumor vascularization.

Functionalized Pyrimidines for Polymer & Materials Science

N3-Benzoylthymine serves as a protected precursor for the efficient synthesis of functionalized pyrimidine monomers. The use of the N3-benzoyl protecting group, which can be cleanly removed by alkaline hydrolysis (e.g., aq. NH3:MeOH), enables the creation of N1-alkylated 1,6-heptadiene derivatives in high yield via Mitsunobu coupling [3]. This approach is superior to using unprotected thymine, which would lead to complex mixtures of N1- and N3-alkylated byproducts.

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